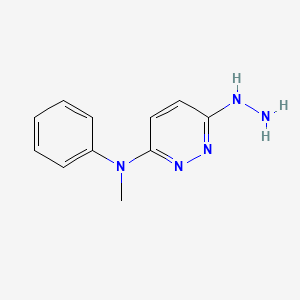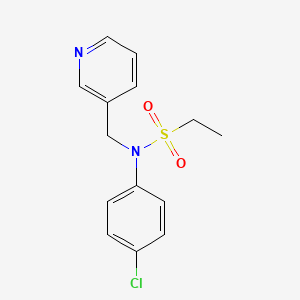![molecular formula C17H14F3NO3 B8442258 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide](/img/structure/B8442258.png)
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide
概要
説明
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a formyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl-substituted phenylmethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: Introduction of the formyl group at the 5-position of the benzamide ring.
Methoxylation: Substitution of a hydrogen atom at the 2-position with a methoxy group.
N-Alkylation: Attachment of the 4-(trifluoromethyl)phenylmethyl group to the nitrogen atom of the benzamide.
These reactions often require specific reagents and catalysts, such as formylating agents, methoxylating agents, and alkylating agents, under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Conversion to 5-carboxy-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Reduction: Formation of 5-hydroxymethyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
N-Methoxy-N-methylbenzamide: Shares the benzamide core but lacks the formyl and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C17H14F3NO3 |
|---|---|
分子量 |
337.29 g/mol |
IUPAC名 |
5-formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H14F3NO3/c1-24-15-7-4-12(10-22)8-14(15)16(23)21-9-11-2-5-13(6-3-11)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23) |
InChIキー |
ACUUYBALEMLYQT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-n-[2-(imidazol-1-yl)ethyl]-2,4-dinitrobenzamide](/img/structure/B8442179.png)
![5-Chloro-2-ethyl-13-(2-fluorophenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8442184.png)




![3-methyl-6-(nitromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B8442212.png)






![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-chloro-2-fluoropyridine](/img/structure/B8442292.png)
